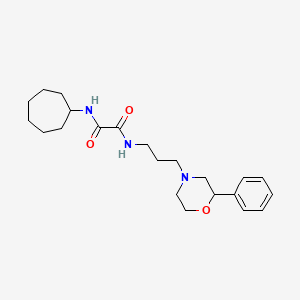

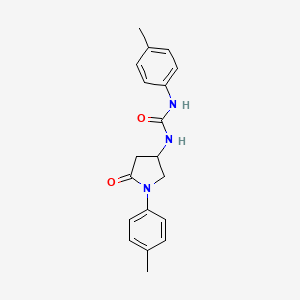

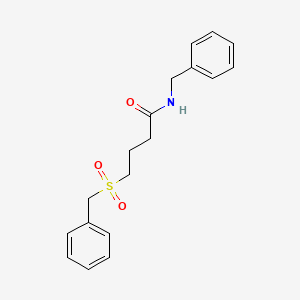

N1-cycloheptyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis and Characterization

The synthesis of N1-cycloheptyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide has not been directly reported in the provided papers. However, related compounds and methodologies can offer insights into potential synthetic routes. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives involves the use of aryl substituents and characterization by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy . Similarly, dipeptide derivatives based on N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl) nicotinamide have been prepared and evaluated, which suggests a multi-step synthetic approach involving hydrazinyl and oxoethylamino groups . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate morpholino and oxalamide functionalities.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined by single-crystal X-ray diffraction, revealing a chair conformation of the cyclohexane ring and a pseudo-six-membered ring formed by an intramolecular hydrogen bond . This information could be relevant when considering the conformational preferences of the N1-cycloheptyl moiety in the target compound.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in the context of their biological activities. Binuclear copper(II) complexes with oxalamide ligands have been synthesized, demonstrating the potential of oxalamide derivatives to act as bridging ligands in metal complexes . Additionally, the azide 1,3-dipolar cycloaddition to N-propynoyl and N-propenoyl (5R)-5-phenylmorpholin-2-one has been studied, indicating that morpholino derivatives can participate in cycloaddition reactions to form triazoles and aziridines . These reactions could be relevant to the chemical behavior of the phenylmorpholino group in the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been characterized using spectroscopic techniques. For instance, the NMR spectroscopy and X-ray crystallography of fentanyl analogs have provided detailed information on their molecular conformations . In the context of this compound, similar analytical techniques could be employed to determine its physical properties, such as solubility, melting point, and stability, as well as chemical properties like pKa and reactivity under various conditions.

Biological Evaluation

Compounds with structural similarities to the target molecule have been evaluated for their biological activities. Novel substituted N-(4-(3-oxomorpholino)phenyl) derivatives have been synthesized and tested against bacteria and fungi, indicating the potential for antimicrobial activity . Although the target compound's biological activity is not directly reported, the presence of the morpholino group and the oxalamide linkage suggests that it may also possess interesting biological properties that warrant further investigation.

科学的研究の応用

Polyamine Analogue-Induced Programmed Cell Death

Research has explored polyamine analogues, such as N1-ethyl-N11-[(cycloheptyl)methyl]-4,8,-diazaundecane, for their antitumor properties, demonstrating selective cytotoxic activity through the induction of programmed cell death (PCD) in sensitive cell types. This process involves the catalysis of polyamines, suggesting that compounds with similar structures could potentially have applications in cancer research and therapy (Ha et al., 1997).

Synthesis of Dipeptide Mimetics

The development of dipeptide mimetics through innovative synthetic methodologies, including the use of specific oxalamide structures, has been reported. These compounds are significant for their potential applications in drug discovery and development, providing a framework for the creation of novel therapeutic agents (Gan & Ma, 2009).

Enhanced Crystallization of Polymeric Materials

Studies on the crystallization behaviors of bacterially synthesized poly(hydroxyalkanoate)s (PHAs) in the presence of various oxalamide compounds, including those with cyclohexyl and phenyl configurations, have demonstrated that these nucleating agents can significantly enhance the crystallization rate, temperature, and overall crystallinity of PHAs. This research indicates potential applications in improving the material properties of bioplastics for industrial uses (Xu et al., 2017).

特性

IUPAC Name |

N'-cycloheptyl-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O3/c26-21(22(27)24-19-11-6-1-2-7-12-19)23-13-8-14-25-15-16-28-20(17-25)18-9-4-3-5-10-18/h3-5,9-10,19-20H,1-2,6-8,11-17H2,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHQXYIKSQTWGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5aR,10bS)-2-(2,4,6-Trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumtetrafluoroborate](/img/structure/B2509583.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2509587.png)

![3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane](/img/structure/B2509592.png)

![N1-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2509593.png)

![2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2509595.png)

![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2509602.png)